3-[2-(dimethylamino)ethyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-[2-(DIMETHYLAMINO)ETHYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the thieno[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(DIMETHYLAMINO)ETHYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of thieno[2,3-d]pyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions
3-[2-(DIMETHYLAMINO)ETHYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the thieno[2,3-d]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alkoxides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thieno[2,3-d]pyrimidine derivatives .
Scientific Research Applications
3-[2-(DIMETHYLAMINO)ETHYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-[2-(DIMETHYLAMINO)ETHYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. It acts by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Exhibits antiproliferative and antimicrobial activities.
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential as an anticancer agent.
Pyrimidino[4,5-d][1,3]oxazine: Displays a range of biological activities, including anti-inflammatory and analgesic effects.
Uniqueness
3-[2-(DIMETHYLAMINO)ETHYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is unique due to its specific structural features and the presence of a dimethylaminoethyl group, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C16H17N3OS |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
3-[2-(dimethylamino)ethyl]-5-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H17N3OS/c1-18(2)8-9-19-11-17-15-14(16(19)20)13(10-21-15)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |
InChI Key |
YIQCFDJUSPLRCU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C=NC2=C(C1=O)C(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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